Cas no 618390-72-0 (N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-(phenylamino)acetamide)

N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-(phenylamino)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-anilino-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
- N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-(phenylamino)acetamide
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- Inchi: 1S/C18H16ClN3OS/c19-16-9-5-4-6-13(16)10-15-11-21-18(24-15)22-17(23)12-20-14-7-2-1-3-8-14/h1-9,11,20H,10,12H2,(H,21,22,23)
- InChI Key: HZVPQJZLFYUUED-UHFFFAOYSA-N
- SMILES: C(NC1=NC=C(CC2=CC=CC=C2Cl)S1)(=O)CNC1=CC=CC=C1
N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-(phenylamino)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3077-1442-20μmol |
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-(phenylamino)acetamide |
618390-72-0 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3077-1442-2mg |
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-(phenylamino)acetamide |
618390-72-0 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3077-1442-30mg |
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-(phenylamino)acetamide |
618390-72-0 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3077-1442-10μmol |
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-(phenylamino)acetamide |
618390-72-0 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3077-1442-5mg |
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-(phenylamino)acetamide |
618390-72-0 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3077-1442-10mg |
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-(phenylamino)acetamide |
618390-72-0 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3077-1442-5μmol |
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-(phenylamino)acetamide |
618390-72-0 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3077-1442-4mg |
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-(phenylamino)acetamide |
618390-72-0 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3077-1442-20mg |
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-(phenylamino)acetamide |
618390-72-0 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3077-1442-3mg |
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-(phenylamino)acetamide |
618390-72-0 | 90%+ | 3mg |
$63.0 | 2023-04-27 |
N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-(phenylamino)acetamide Related Literature
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
Additional information on N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-(phenylamino)acetamide
Comprehensive Overview of N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-(phenylamino)acetamide (CAS No. 618390-72-0)
N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-(phenylamino)acetamide (CAS No. 618390-72-0) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, often referred to by its systematic name, belongs to the thiazole derivative family, a class of heterocyclic compounds known for their diverse biological activities. The presence of both chlorophenyl and phenylamino moieties in its structure makes it a promising candidate for further exploration in drug discovery and development.
In recent years, the scientific community has shown growing interest in thiazole-based compounds, particularly due to their role in modulating enzyme activity and receptor interactions. The compound N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-(phenylamino)acetamide has been studied for its potential as a kinase inhibitor, a topic of high relevance in oncology and inflammatory disease research. Kinase inhibitors are a hot topic in modern pharmacology, as they offer targeted therapeutic approaches with fewer side effects compared to traditional treatments. Researchers are actively investigating whether this compound could contribute to the development of next-generation small-molecule therapeutics.
The structural complexity of CAS No. 618390-72-0 also makes it a subject of interest in computational chemistry and molecular docking studies. With the rise of AI-driven drug discovery, compounds like this are increasingly being screened in silico for their binding affinities to various biological targets. This aligns with current trends in pharmaceutical R&D, where virtual screening and machine learning are revolutionizing the way potential drug candidates are identified and optimized.
From a synthetic chemistry perspective, the preparation of N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-(phenylamino)acetamide involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. These processes are fundamental to medicinal chemistry and are frequently searched topics among chemistry students and professionals. The compound's structure-activity relationship (SAR) is another area of active investigation, as researchers aim to understand how modifications to its core structure might enhance its pharmacological properties.
In the context of green chemistry and sustainable synthesis, there is growing discussion about optimizing the production of such compounds with minimal environmental impact. This resonates with current global concerns about sustainable pharmaceuticals and green manufacturing practices. The synthesis of CAS No. 618390-72-0 could potentially benefit from recent advancements in catalytic methods and solvent-free reactions, topics that are highly searched in academic and industrial chemistry circles.
Analytical characterization of N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-(phenylamino)acetamide typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are crucial for confirming the compound's purity and structure, which is essential for both research and potential pharmaceutical applications. The growing integration of automated analytical platforms and high-throughput screening in modern laboratories has made the study of such compounds more efficient and reproducible.
While CAS No. 618390-72-0 is primarily of interest to researchers, its potential applications extend to various fields including material science and agrochemicals. The thiazole core is known to impart stability and specific electronic properties that could be valuable in designing functional materials. This multifaceted potential makes the compound a subject worth watching in scientific literature and patent filings.
As with many specialized organic compounds, safety data for N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-(phenylamino)acetamide continues to be developed through ongoing research. Current handling recommendations emphasize standard laboratory precautions for synthetic organic compounds, including proper ventilation and personal protective equipment. The scientific community's focus on laboratory safety and responsible research practices remains paramount when working with such substances.
The future research directions for this compound may include exploring its bioavailability, metabolic stability, and potential drug-drug interactions - all critical factors in pharmaceutical development. These aspects are particularly relevant given the current emphasis on precision medicine and personalized therapeutics in healthcare. As computational prediction tools become more sophisticated, they may provide valuable insights into these properties before extensive laboratory testing is undertaken.
In conclusion, N-{5-(2-chlorophenyl)methyl-1,3-thiazol-2-yl}-2-(phenylamino)acetamide (CAS No. 618390-72-0) represents an intriguing example of modern medicinal chemistry with potential applications across multiple scientific disciplines. Its study intersects with several cutting-edge research areas, from computer-aided drug design to green synthesis methodologies, making it a compound of continuing interest in scientific literature and industrial applications.
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